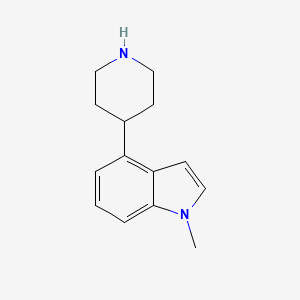
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol This compound features a cyclopropyl group attached to a pyridine ring, making it a unique structure in organic chemistry
Vorbereitungsmethoden
The synthesis of 1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one involves several steps. One common method includes the reaction of 2-bromopyridine with cyclopropylmethyl ketone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)ethan-1-one: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
1-(2-(Pyridin-3-yl)cyclopropyl)ethan-1-one: The position of the pyridine ring nitrogen atom is different, which can affect the compound’s reactivity and biological activity
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1-(2-pyridin-2-ylcyclopropyl)ethanone |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-6-9(8)10-4-2-3-5-11-10/h2-5,8-9H,6H2,1H3 |
InChI-Schlüssel |
FUFAJCRLGJVYBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC1C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


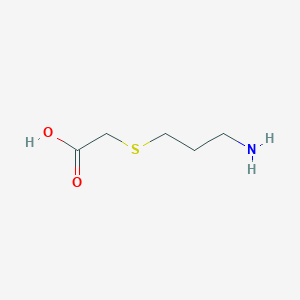
![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)

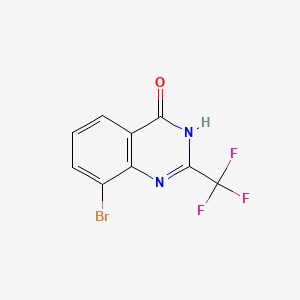
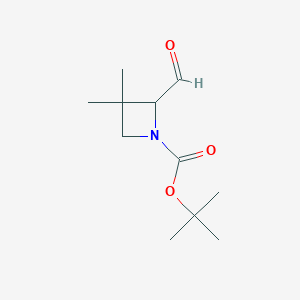
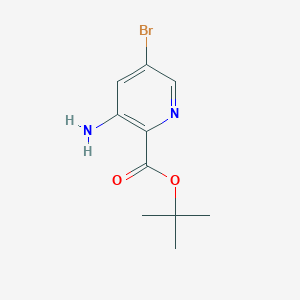
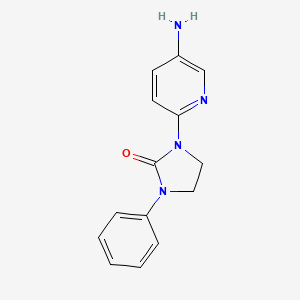

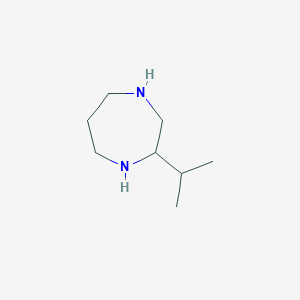

![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)

